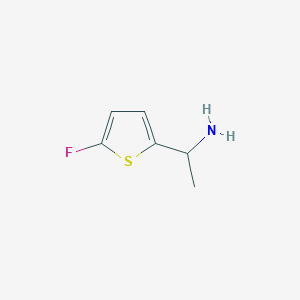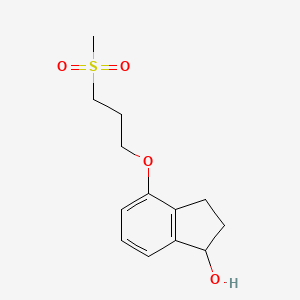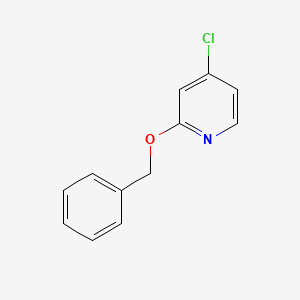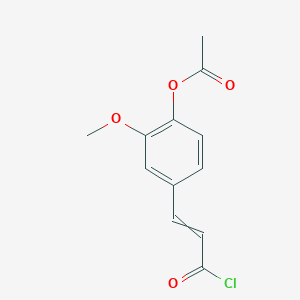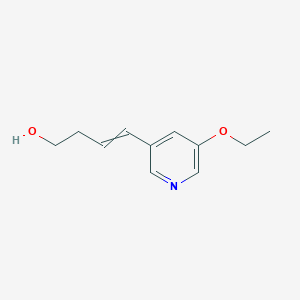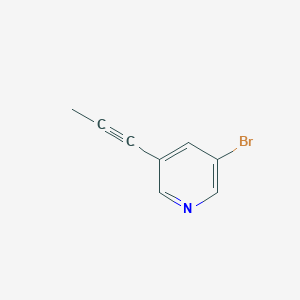
3-Bromo-5-(prop-1-yn-1-yl)pyridine
概要
説明
“3-Bromo-5-(prop-1-yn-1-yl)pyridine” is a chemical compound with the CAS Number: 917772-69-1. It has a molecular weight of 196.05 and its IUPAC name is 3-bromo-5-(1-propynyl)pyridine .
Synthesis Analysis
The synthesis of “this compound” involves a two-stage process. In the first stage, n-butyllithium and Triisopropyl borate are used in tetrahydrofuran, hexane, and toluene at -40 to -20℃ for 1.5 hours. In the second stage, hydrogen chloride and water are added in tetrahydrofuran, hexane, and toluene .Molecular Structure Analysis
The linear formula of “this compound” is C8H6BRN . The InChI code is 1S/C8H6BrN/c1-2-3-7-4-8(9)6-10-5-7/h4-6H,1H3 .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid .科学的研究の応用
Molecular Structure and Crystal Packing Analysis
- Research has investigated the molecular geometry and intermolecular interactions of compounds related to 3-Bromo-5-(prop-1-yn-1-yl)pyridine. For instance, the structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was studied using X-ray diffraction, revealing details about π-π interactions and hydrogen bonding in crystal packing (Rodi et al., 2013).
Corrosion Inhibition
- Derivatives of imidazo[4,5-b] pyridine, which include this compound-related structures, have been evaluated for their efficacy as corrosion inhibitors in mild steel. These compounds showed high inhibition performance, indicating their potential application in industrial settings (Saady et al., 2021).
Photoinduced Tautomerization Studies
- Studies on compounds like 2-(3-bromo-1H-pyrazol-5-yl)pyridine, which are structurally similar to this compound, have revealed interesting photochemical properties, such as excited-state intramolecular proton transfer. This provides insights into photoreactions and luminescence in these types of molecules (Vetokhina et al., 2012).
Synthesis and Biological Activity of Pyridine Derivatives
- The synthesis of novel pyridine-based derivatives through reactions like Suzuki cross-coupling has been explored. These derivatives, related to this compound, have been studied for their biological activities, such as anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Synthesis and Application in Organic Light Emitting Devices
- Research on heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with pyridyltetrazolate ligands, including 5-bromo-2-(1 H-tetrazol-5-yl)pyridine derivatives, has been conducted. These studies are important for understanding the electronic properties and potential applications in organic light-emitting devices (Stagni et al., 2008).
Safety and Hazards
生化学分析
Biochemical Properties
3-Bromo-5-(prop-1-yn-1-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways and the overall biochemical environment .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases involved in cell signaling, leading to altered gene expression patterns and metabolic fluxes . These changes can have significant implications for cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical environment. The compound has been found to bind to the active sites of certain enzymes, thereby inhibiting their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including disruptions in metabolic pathways and organ function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and the levels of various metabolites within the cell. The compound’s metabolism can lead to the formation of reactive intermediates, which can further interact with cellular components and influence biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to interact with membrane transporters that facilitate its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within the cell can have significant implications for its biochemical effects .
特性
IUPAC Name |
3-bromo-5-prop-1-ynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-2-3-7-4-8(9)6-10-5-7/h4-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJSCWUFKMMXII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726720 | |
| Record name | 3-Bromo-5-(prop-1-yn-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917772-69-1 | |
| Record name | 3-Bromo-5-(prop-1-yn-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole](/img/structure/B1442936.png)

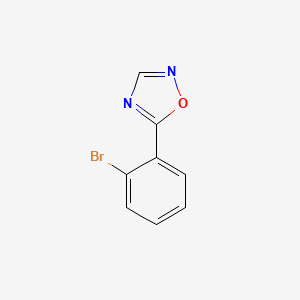
![[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid](/img/structure/B1442939.png)
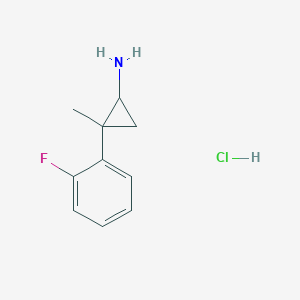
![4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline](/img/structure/B1442941.png)
